molecular formula C20H23NO3 B5304814 3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid

3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid

Cat. No. B5304814
M. Wt: 325.4 g/mol
InChI Key: USZWNENBHCLMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid, commonly known as HPPB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. HPPB is a benzamide derivative that has been synthesized for its potential use as a drug for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of HPPB involves the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, HPPB increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, HPPB has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects
HPPB has been shown to have several biochemical and physiological effects. In animal studies, HPPB has been shown to improve cognitive function and memory, reduce oxidative stress, and reduce inflammation. Additionally, HPPB has been shown to have a protective effect on neurons in the brain, which can prevent the degeneration of neurons that is associated with neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using HPPB in lab experiments is its ability to inhibit the enzyme acetylcholinesterase, which can be useful in studying the role of acetylcholine in cognitive function and memory. Additionally, HPPB has been shown to have neuroprotective properties, which can be useful in studying the mechanisms of neurodegeneration in neurological disorders. However, one of the limitations of using HPPB in lab experiments is its potential toxicity, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on HPPB. One area of research is the development of HPPB derivatives that have improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to explore the potential applications of HPPB in the treatment of other diseases, such as cancer and inflammatory disorders. Finally, more research is needed to understand the mechanisms underlying the neuroprotective properties of HPPB, which can provide insights into the development of new treatments for neurological disorders.
Conclusion
In conclusion, HPPB is a benzamide derivative that has potential applications in various fields of scientific research. The synthesis of HPPB involves a multi-step process, and its scientific research applications include the treatment of neurological disorders and cancer. The mechanism of action of HPPB involves the inhibition of acetylcholinesterase and activation of the Nrf2 pathway. HPPB has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Finally, there are several future directions for research on HPPB, including the development of HPPB derivatives and the exploration of its potential applications in other diseases.

Synthesis Methods

The synthesis of HPPB involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with piperidine in the presence of a reducing agent. This reaction produces 1-(3-hydroxybenzyl)-4-piperidone, which is then reacted with benzyl chloride to produce 3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzyl chloride. The final step involves the reaction of 3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzyl chloride with sodium hydroxide to produce HPPB.

Scientific Research Applications

HPPB has been studied for its potential applications in various fields of scientific research. One of the most promising applications of HPPB is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. HPPB has been shown to have neuroprotective properties that can prevent the degeneration of neurons in the brain. Additionally, HPPB has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-[[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-19-6-2-4-17(13-19)14-21-9-7-15(8-10-21)11-16-3-1-5-18(12-16)20(23)24/h1-6,12-13,15,22H,7-11,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZWNENBHCLMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC(=CC=C2)C(=O)O)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(3-Hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid

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